molecular formula C21H27N3O4S2 B11351885 N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11351885
M. Wt: 449.6 g/mol
InChI Key: VFWMVTAWWXNAGV-UHFFFAOYSA-N
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Description

N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene sulfonyl group, and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the attachment of the carbamoylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often tailored to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It may find applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE include other piperidine derivatives, thiophene sulfonyl compounds, and carbamoylphenyl compounds.

Uniqueness

The uniqueness of N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[2-(2-methylpropylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H27N3O4S2/c1-15(2)13-22-21(26)17-8-3-4-9-18(17)23-20(25)16-7-5-11-24(14-16)30(27,28)19-10-6-12-29-19/h3-4,6,8-10,12,15-16H,5,7,11,13-14H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

VFWMVTAWWXNAGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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